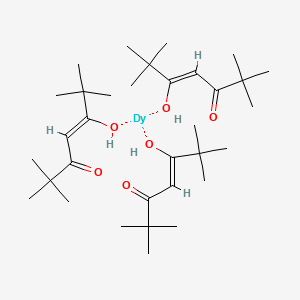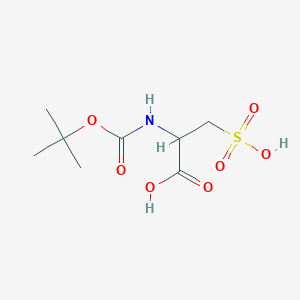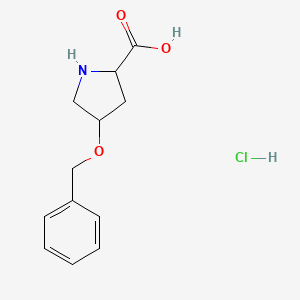![molecular formula C10H14N5Na2O9P B13392648 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of guanosine monophosphate (GMP) and is often used in research and industrial applications due to its involvement in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-phosphate disodium salt hydrate can be synthesized through the enzymatic phosphorylation of guanosine. This process involves the use of specific enzymes that catalyze the addition of a phosphate group to guanosine, resulting in the formation of guanosine monophosphate (GMP). The GMP is then converted to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of guanosine 5’-phosphate disodium salt hydrate typically involves microbial fermentation. For example, Bacillus subtilis mutants can be used to ferment glucose, producing guanosine, which is then phosphorylated to form GMP. The GMP is subsequently converted to its disodium salt form and purified through ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reactions: These often require catalysts and specific pH conditions to proceed efficiently.
Major Products
The major products formed from these reactions include various guanine and guanosine derivatives, which are important in nucleotide metabolism and signaling pathways .
Scientific Research Applications
Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide metabolism.
Biology: It plays a role in cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).
Medicine: It is used in the study of diseases related to nucleotide metabolism and signaling.
Industry: It is used in the production of flavor enhancers and as a component in various biochemical assays
Mechanism of Action
Guanosine 5’-phosphate disodium salt hydrate exerts its effects through its involvement in nucleotide metabolism and signaling pathways. It acts as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides such as guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These nucleotides are essential for cellular processes such as protein synthesis, signal transduction, and energy transfer .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate disodium salt: Similar in structure but contains two phosphate groups.
Guanosine 5’-triphosphate sodium salt hydrate: Contains three phosphate groups and is involved in energy transfer and signaling.
Adenosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar applications but different base structure.
Uniqueness
Guanosine 5’-phosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in various cellular signaling pathways. Its ability to act as a precursor for other important nucleotides like GDP and GTP makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
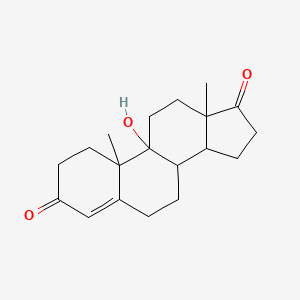
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)

![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)

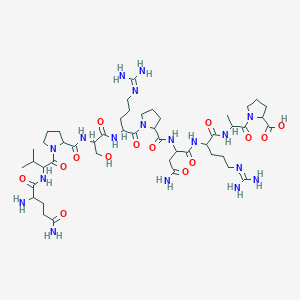
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
